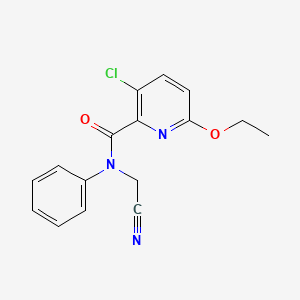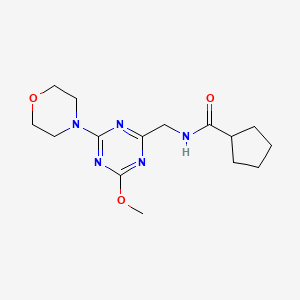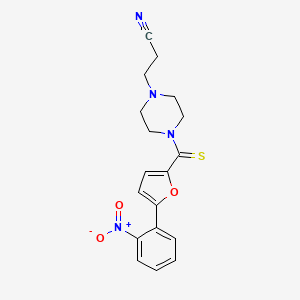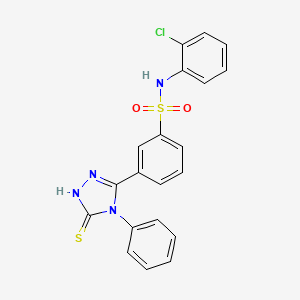
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway. This pathway plays a crucial role in cell growth, differentiation, and survival, making it a promising target for cancer therapy.
Mechanism of Action
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide targets the JAK2/STAT3 pathway, which is frequently dysregulated in cancer cells. JAK2 is a tyrosine kinase that activates STAT3 by phosphorylation, leading to its dimerization and translocation to the nucleus. In the nucleus, STAT3 regulates the expression of genes involved in cell growth, differentiation, and survival. This compound inhibits JAK2-mediated phosphorylation of STAT3, thereby blocking its transcriptional activity and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and reduces the expression of genes involved in angiogenesis and metastasis. In addition, this compound has been found to enhance the immune response by increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying the JAK2/STAT3 pathway. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical trials. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, it may have off-target effects on other signaling pathways, which could complicate data interpretation.
Future Directions
There are several future directions for research on 3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of the JAK2/STAT3 pathway. Another area of interest is the identification of biomarkers that can predict response to this compound therapy. In addition, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound as a cancer therapy. Finally, there is a need for further research on the role of the JAK2/STAT3 pathway in other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesis Methods
The synthesis of 3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide involves several steps, including the reaction of 2-chloropyridine with ethyl 6-aminonicotinate to form 6-ethoxy-N-(2-pyridyl)nicotinamide. This intermediate is then reacted with cyanomethyl chloride to yield 3-chloro-N-(cyanomethyl)-6-ethoxy-N-(2-pyridyl)nicotinamide. Finally, the product is treated with phenyl isocyanate to form this compound.
Scientific Research Applications
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, and pancreatic cancers. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy.
Properties
IUPAC Name |
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-2-22-14-9-8-13(17)15(19-14)16(21)20(11-10-18)12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZMMSWKIPYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Cl)C(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2637526.png)

![2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2637529.png)
![5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2637530.png)


![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2637534.png)



![6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2637540.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2637547.png)
